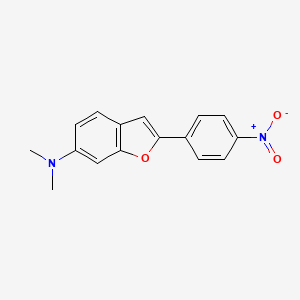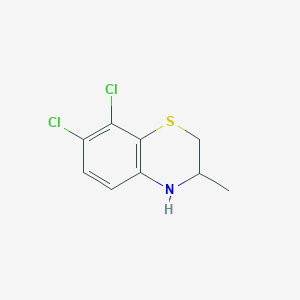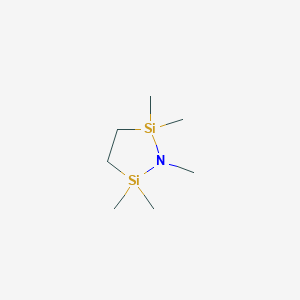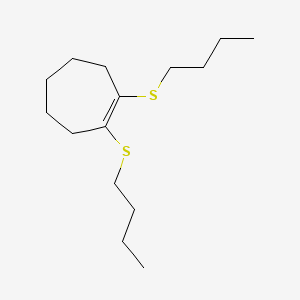
1,2-Bis(butylsulfanyl)cyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(butylsulfanyl)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with two butylsulfanyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(butylsulfanyl)cyclohept-1-ene typically involves the reaction of cycloheptene with butylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where the double bond of cycloheptene reacts with butylthiol under UV light or radical initiators to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of photoinitiators or thermal initiators can facilitate the reaction, and the product can be purified through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(butylsulfanyl)cyclohept-1-ene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the cycloheptene ring can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated cycloheptane derivatives.
Substitution: Various substituted cycloheptene derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(butylsulfanyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(butylsulfanyl)cyclohept-1-ene involves its interaction with molecular targets through its sulfanyl groups and cycloheptene ring. The sulfanyl groups can form bonds with metal ions, making it a useful ligand in coordination chemistry. The compound’s double bond can participate in various chemical reactions, allowing it to modify other molecules and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(methylsulfanyl)cyclohept-1-ene: Similar structure but with methyl groups instead of butyl groups.
1,2-Bis(ethylsulfanyl)cyclohept-1-ene: Similar structure but with ethyl groups instead of butyl groups.
1,2-Bis(propylsulfanyl)cyclohept-1-ene: Similar structure but with propyl groups instead of butyl groups.
Uniqueness
1,2-Bis(butylsulfanyl)cyclohept-1-ene is unique due to the presence of butylsulfanyl groups, which provide distinct steric and electronic properties compared to shorter alkyl chains. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
92573-48-3 |
|---|---|
Fórmula molecular |
C15H28S2 |
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
1,2-bis(butylsulfanyl)cycloheptene |
InChI |
InChI=1S/C15H28S2/c1-3-5-12-16-14-10-8-7-9-11-15(14)17-13-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
BPEDJTZCLLUGQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(CCCCC1)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



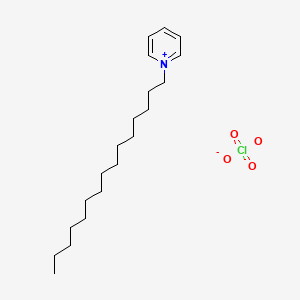

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

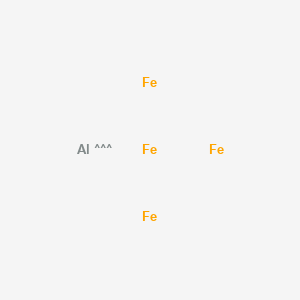
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

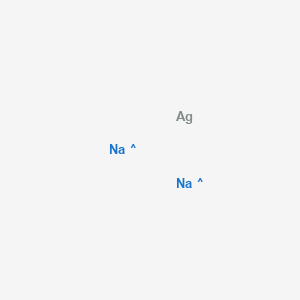
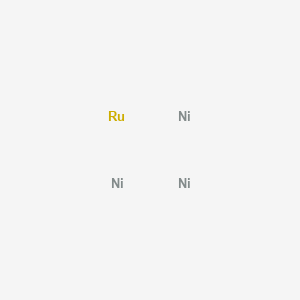
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
